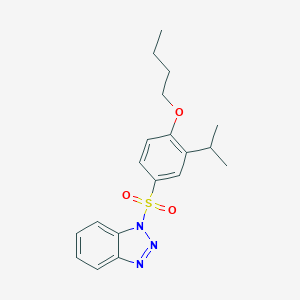
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C14H21ClN2O3S and its CAS number 6972-47-6. This compound is used for a variety of purposes, including as a reagent in chemical reactions, as a tool for studying biological processes, and as a potential therapeutic agent. In
Applications De Recherche Scientifique
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is used in a variety of scientific research applications. One common use is as a reagent in chemical reactions. It can be used as a substrate for enzymes such as cytochrome P450, which can catalyze the formation of reactive metabolites that can be used to study drug metabolism and toxicity. It can also be used as a tool for studying biological processes. For example, it can be used to study the role of sulfonamides in the inhibition of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. Additionally, 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide has potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase enzymes, which are important in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of hydrogen ions and an increase in the production of bicarbonate ions, which can help to reduce the acidity of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide are also not fully understood. However, it is known to have potential therapeutic applications, particularly in the treatment of cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells, and it may also have anti-inflammatory and anti-angiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase enzymes. This can be useful in studying the role of these enzymes in biological processes and diseases. However, one limitation of using this compound is that it may have off-target effects and can also inhibit the activity of other enzymes. Additionally, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research involving 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One potential direction is to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and its effects on other enzymes and biological processes. Additionally, more research is needed to determine its safety and efficacy, particularly in human clinical trials. Overall, 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide is a promising compound with potential applications in a variety of scientific research areas.
Méthodes De Synthèse
There are several methods for synthesizing 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide. One common method involves reacting 5-chloro-2-nitrobenzenesulfonamide with diethyl 2-propoxyethylamine in the presence of a reducing agent such as iron powder or zinc dust. This reaction produces 5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide as a white crystalline solid with a melting point of approximately 97-98°C.
Propriétés
Nom du produit |
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H20ClNO3S |
Poids moléculaire |
305.82 g/mol |
Nom IUPAC |
5-chloro-N,N-diethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-9-18-12-8-7-11(14)10-13(12)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Clé InChI |
MWJQLDAXORBRDD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)








![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
